2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-
Description
The compound 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- (hereafter referred to as Compound 14d) is a substituted coumarin derivative. Coumarins are lactones of 2-hydroxycinnamic acid, widely studied for their pharmacological and optical properties. This derivative features amino and 2-hydroxyethylamino substituents at positions 3 and 4 of the benzopyran-2-one scaffold, respectively.
Properties
IUPAC Name |
3-amino-4-(2-hydroxyethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9-10(13-5-6-14)7-3-1-2-4-8(7)16-11(9)15/h1-4,13-14H,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXONSZHAWRTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385746 | |
| Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144339-74-2 | |
| Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of the amino and hydroxyethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzopyran derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds within the benzopyran family exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that 2H-1-benzopyran derivatives can enhance cellular antioxidant defenses and reduce lipid peroxidation .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer potential of benzopyran derivatives, including 2H-1-benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, research indicates that these compounds can inhibit tumor growth in breast cancer models .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of 2H-1-benzopyran derivatives in models of Alzheimer's disease. The results indicated that these compounds could prevent neuronal cell death induced by amyloid-beta toxicity by modulating oxidative stress pathways .
Case Study 2: Cardiovascular Health
Research conducted on the cardiovascular benefits of benzopyran derivatives showed that they could improve endothelial function and reduce hypertension in animal models. The study highlighted the potential for these compounds to serve as therapeutic agents for cardiovascular diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Solubility: Compound 14d’s hydroxyethylamino group enhances hydrophilicity compared to purely hydrophobic derivatives like 3-benzoyl-4,7-dihydroxycoumarin . This makes it more suitable for aqueous-phase applications. In contrast, benzylmercapto (14g) and benzoyl derivatives exhibit higher lipophilicity, favoring membrane permeability .
Thermal Stability: Ethoxy (14f) and benzylmercapto (14g) derivatives show higher melting points (84–94°C) than many amino-substituted coumarins, likely due to crystalline packing from non-polar groups .
The amino groups in 14d may enhance binding to biological targets (e.g., enzymes or receptors) compared to unsubstituted coumarins.
Synthetic Flexibility: Compound 14d’s synthesis uses ethanolamine, a bifunctional reagent, enabling efficient introduction of both amino and hydroxyl groups . In contrast, thiol- or ether-based substituents (e.g., 14g) require longer reaction times (e.g., 1 week for benzylmercapto addition) .
Biological Activity
The compound 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- (CAS Number: 144339-74-2) is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula: C11H12N2O3
- Molecular Weight: 220.22 g/mol
- Density: 1.306 g/cm³
- Boiling Point: 469.1ºC at 760 mmHg
- Flash Point: 283.8ºC
Pharmacological Activities
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
-
Antihypertensive Activity
- A study investigating the synthesis and antihypertensive effects of related benzopyran derivatives indicated that modifications at specific positions can enhance potency. Compounds with branched alkyl groups showed significant antihypertensive activity comparable to established drugs like cromakalim .
- Antioxidant Properties
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzopyran derivatives:
Case Study 1: Antihypertensive Effects
In a controlled study involving spontaneously hypertensive rats, compounds similar to 2H-1-Benzopyran-2-one were administered orally. The results demonstrated a significant decrease in blood pressure, suggesting that these compounds may act as potassium channel activators, which is a mechanism associated with antihypertensive drugs .
Case Study 2: Antioxidant Activity
A comparative analysis of various benzopyran derivatives revealed that those with hydroxyl and amino substitutions showed superior antioxidant activity in vitro. This was measured using DPPH radical scavenging assays, where the compound's ability to donate electrons was quantified .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-amino-4-[(2-hydroxyethyl)amino]-2H-1-benzopyran-2-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a modified Pechmann condensation, using substituted resorcinol derivatives and ethyl acetoacetate, followed by amination with 2-hydroxyethylamine. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Yield optimization requires controlled pH (7–8) and inert atmosphere to prevent oxidation of amine groups. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts with analogous coumarins (e.g., 7-(dimethylamino)-4-hydroxycoumarin in ). Key peaks: aromatic protons (δ 6.5–7.5 ppm), NH/OH groups (δ 4.5–5.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- IR Spectroscopy : Identify amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) bands .
Q. What experimental protocols are used to determine solubility and stability under varying pH conditions?
- Methodology :
- Solubility : Shake-flask method in buffers (pH 1–13) at 25°C, analyzed via UV-Vis spectroscopy (λ_max ~320 nm).
- Stability : Incubate solutions at 25°C/40°C for 24–72 hours; monitor degradation via HPLC. Data from similar 4-hydroxycoumarins ( ) suggest instability in alkaline conditions (pH >10) .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact (refer to GHS Category 2 skin/eye irritation in ).
- Ensure fume hood ventilation during synthesis to prevent inhalation of amine vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for amino-substituted benzopyranones?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
- Compare computational predictions (DFT-based chemical shift calculations) with experimental data.
- Cross-validate with crystallographic data from structurally similar compounds (e.g., 7-acetylcoumarin in ) .
Q. What strategies are effective in studying the compound’s electron-deficient aromatic core for catalytic applications?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials (e.g., vs. Ag/AgCl reference electrode).
- DFT Calculations : Map HOMO/LUMO energies to predict reactivity in charge-transfer reactions.
- Catalytic Screening : Test activity in model reactions (e.g., photooxidation) under UV light (λ = 365 nm) .
Q. How can structure-activity relationships (SAR) be explored for biological activity against microbial targets?
- Methodology :
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Molecular Docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase) using PDB structures.
- Metabolite Profiling : LC-MS/MS to identify bioactive degradation products .
Q. What advanced techniques characterize the compound’s photophysical properties for optoelectronic applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
